molecular formula C18H10FNO2S B2736055 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 696649-69-1

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde

Cat. No.: B2736055
CAS No.: 696649-69-1
M. Wt: 323.34
InChI Key: VXLWKZMCQHJWGE-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains nitrogen, sulfur, and fluorine atoms, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cycloaddition reactions of N-phenacyl and N-alkoxycarbonylmethylbenzothiazolium bromides with aromatic aldehydes and malononitrile in ethanol. This reaction is promoted by triethylamine and results in the formation of functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles . The oxidation of these functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles with DDQ in different solvents leads to the formation of diverse benzothiazole derivatives, including this compound .

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation reaction of functionalized tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles with DDQ in different solvents results in the formation of benzothiazole derivatives . Common reagents used in these reactions include DDQ and triethylamine. The major products formed from these reactions are diverse benzothiazole derivatives and benzo[d]pyrrolo[2,1-b]thiazoles .

Scientific Research Applications

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde has a wide range of scientific research applications. It is used in the field of medicinal chemistry for the development of pharmacological agents with various biological activities. These activities include hepatoprotective, antidiabetic, antibiotic, anticonvulsant, anti-inflammatory, bactericidal, and antitumor properties . Additionally, some derivatives of this compound are effective against bicuculline-induced seizures and act as dipeptidyl peptidase inhibitors .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors involved in various biological processes. For example, its antitumor activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde can be compared with other similar compounds, such as pyrrolo[2,1-b]thiazole and benzo[d]pyrrolo[2,1-b]thiazole derivatives. These compounds share a similar heterocyclic skeleton and exhibit a wide range of biological activities . the presence of the fluorobenzoyl group in this compound imparts unique properties and enhances its pharmacological potential .

Biological Activity

1-(4-Fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a compound belonging to the pyrrolo[2,1-b][1,3]benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrrolo[2,1-b][1,3]benzothiazole core with a 4-fluorobenzoyl substituent and an aldehyde functional group. This unique arrangement contributes to its biological properties.

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,1-b][1,3]benzothiazole exhibit significant anticancer activity. A study evaluated various analogs for their ability to inhibit cancer cell proliferation. The results showed that compounds with similar structures to this compound demonstrated potent cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (Breast)5.2Apoptosis induction
2-(Substituted)-pyrrolo[2,1-b][1,3]benzothiazoleA549 (Lung)6.8Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : It has been suggested that this compound modulates signaling pathways such as NF-kB and MAPK pathways, which are crucial in regulating inflammation and cancer progression .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer : In a preclinical study using MCF-7 xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Inflammation Model : In a mouse model of induced colitis, administration of the compound led to decreased disease severity and reduced levels of inflammatory markers in serum.

Properties

IUPAC Name

1-(4-fluorobenzoyl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FNO2S/c19-13-7-5-11(6-8-13)17(22)15-9-12(10-21)18-20(15)14-3-1-2-4-16(14)23-18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLWKZMCQHJWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=CC(=C3S2)C=O)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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